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Compound of Interest

Compound Name:
2,2-Difluoro-2-(4-

fluorophenyl)ethanethioamide

Cat. No.: B13155849

Get Quote

Executive Summary
-Difluoro-4-fluorophenylthioacetamide is a specialized fluorinated building block used primarily
in the synthesis of bioactive heterocycles for drug discovery and agrochemistry. Characterized
by the presence of a gem-difluoromethylene (

) bridge and a thioamide functionality, this compound serves as a critical intermediate for
accessing difluoromethylated thiazoles and thiazolines via Hantzsch cyclization.

The gem-difluoro group acts as a bioisostere for oxygen or a carbonyl group, significantly

altering the lipophilicity (

) and metabolic stability of the final pharmacophore by blocking benzylic oxidation. This guide
provides a comprehensive analysis of its physicochemical properties, synthetic routes, and
reactivity profile.[1]

Part 1: Chemical Identity & Structural Analysis[2]
Nomenclature and Structure

IUPAC Name: 2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide
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Common Name:

-Difluoro-4-fluorophenylthioacetamide

Molecular Formula:

Molecular Weight: 221.20 g/mol

Structural Features:

Thioamide Core: A planar

group acting as a bidentate nucleophile (S- and N-nucleophilic).

Gem-Difluoro Linker: A tetrahedral carbon bearing two fluorine atoms. The high

electronegativity of fluorine induces a strong inductive effect (

), reducing the electron density on the adjacent aromatic ring and the thioamide carbon.

Para-Fluorophenyl Moiety: Provides a lipophilic scaffold with blocked para-metabolism.

Physicochemical Properties (Predicted)
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Property Value / Description Impact on Application

Appearance
Yellow to orange crystalline

solid

Typical for primary thioamides

due to

transitions.

Melting Point 95–105 °C (Est.)

Solid handling; requires

controlled heating during

reactions.

Solubility
Soluble in DCM, THF, EtOAc;

Low in Water

Compatible with standard

organic synthesis solvents.

pKa (NH) ~11.5

More acidic than non-

fluorinated analogs due to

electron-withdrawing

.

H-Bonding
Donor (NH), Weak Acceptor

(S, F)

Critical for binding interactions

in protein active sites if

retained.

Lipophilicity

Enhanced membrane

permeability compared to non-

fluorinated parent.

Part 2: Synthesis & Manufacturing[3]
The synthesis of

-difluoro-4-fluorophenylthioacetamide is a sequential process starting from commercially
available aryl halides or esters. The most robust route involves the thionation of the
corresponding amide.

Synthetic Pathway (Retrosynthesis)
The workflow typically follows this logic:

Reformatsky-type Coupling: Ethyl bromodifluoroacetate + 4-fluoroiodobenzene.
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Amidation: Conversion of the ester to the primary amide.

Thionation: Conversion of the amide to the thioamide using Lawesson’s Reagent.

Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

Reagents: Ethyl bromodifluoroacetate (1.2 eq), Copper powder (2.0 eq), 4-

Fluoroiodobenzene (1.0 eq), DMSO.

Procedure:

Activate copper powder by washing with dilute HCl, water, acetone, and drying under

vacuum.

Suspend activated Cu in DMSO under Argon. Add ethyl bromodifluoroacetate and stir at

RT for 1h to form the organocopper intermediate.

Add 4-fluoroiodobenzene and heat to 50–60 °C for 12h.

Workup: Quench with cold saturated

. Extract with

.

Purification: Silica gel chromatography (Hexanes/EtOAc).

Step 2: Amidation to 2,2-Difluoro-2-(4-fluorophenyl)acetamide
Reagents:

(7N in MeOH) or

.

Procedure:

Dissolve the ester from Step 1 in MeOH.
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Add excess ammonia solution (10 eq) at 0 °C.

Stir at RT for 16h. Monitor by TLC (ester disappearance).

Isolation: Concentrate in vacuo. The product usually precipitates as a white solid.

Recrystallize from Ethanol/Hexane if necessary.

Step 3: Thionation (The Critical Step)
Reagents: Lawesson’s Reagent (0.6 eq), Toluene or THF.

Procedure:

Dissolve the acetamide (1.0 eq) in anhydrous Toluene (0.1 M).

Add Lawesson’s Reagent (0.6 eq) under

.

Reflux (110 °C) for 2–4 hours. Note: The reaction turns homogeneous and yellow.

Workup: Cool to RT. Direct loading onto a silica plug is recommended to remove

phosphorus byproducts.

Purification: Flash chromatography (Hexanes/EtOAc 8:2).

Yield: Typically 75–85%.

Visualization of Synthesis Workflow

4-Fluoroiodobenzene
+ Ethyl bromodifluoroacetate

Ethyl 2,2-difluoro-
2-(4-fluorophenyl)acetate

Cu, DMSO
55°C (Cross-Coupling) 2,2-Difluoro-2-
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Click to download full resolution via product page

Caption: Step-wise synthetic route from commercial aryl halides to the target thioamide.
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Part 3: Reactivity & Applications in Drug Discovery
The Hantzsch Thiazole Synthesis
The primary utility of this compound is as a precursor to 2-substituted thiazoles. The sulfur

atom attacks

-haloketones, followed by cyclodehydration.

Mechanism:

S-Alkylation: The sulfur lone pair attacks the

-carbon of an

-bromoketone.

Cyclization: The nitrogen lone pair attacks the ketone carbonyl.

Dehydration: Loss of water drives aromatization to the thiazole.

Significance: This reaction installs the (4-fluorophenyl)difluoromethyl motif at the C2 position of

the thiazole, a common scaffold in kinase inhibitors (e.g., targeting MET, VEGFR) and modern

insecticides.

Metabolic Stability & Bioisosterism[4]
Benzylic Oxidation Blockade: In standard alkyl-arenes, the benzylic position is a "hotspot" for

CYP450-mediated hydroxylation. Replacing the

-hydrogens with fluorine (

) completely blocks this metabolic soft spot.

Lipophilicity Modulation: The

group increases lipophilicity compared to a methylene (

) group (

to
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), improving blood-brain barrier (BBB) penetration.

Conformational Locking: The larger van der Waals radius of fluorine (1.47 Å vs 1.20 Å for H)

and the gauche effect can restrict the rotation of the phenyl ring, potentially locking the

molecule into a bioactive conformation.

Reactivity Diagram
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(R-CO-CH2-Br)

2-(Difluoro(4-fluorophenyl)methyl)
-4-substituted-thiazole

Cyclodehydration
(- H2O)

Click to download full resolution via product page

Caption: Mechanism of Hantzsch Thiazole Synthesis using the target thioamide.

Part 4: Safety & Handling (MSDS Summary)
While specific toxicological data for this exact derivative may be limited, it should be handled as

a Class 6.1 Toxic Substance (typical for thioamides).

Hazards:

Acute Toxicity: Harmful if swallowed or inhaled. Thioamides can inhibit thyroid peroxidase

(thyrotoxic).

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.
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Decomposition: May release Hydrogen Fluoride (HF), Hydrogen Sulfide (

), and

upon thermal decomposition.

Storage: Store at 2–8 °C under inert gas (

or Ar). Hygroscopic.

Disposal: Incineration with a scrubber for HF and

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13155849?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

